Fluorescein-PEG5-Acid
Overview
Description
Fluorescein-PEG5-Acid is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . It is a versatile molecular probe composed of a fluorescein moiety, a hydrophilic polyethylene glycol (PEG) linker, and a carboxylic acid functional group . The fluorescein imparts strong fluorescence, while the PEG linker enhances solubility and reduces non-specific interactions .
Synthesis Analysis
Fluorescein-PEG5-Acid is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .Molecular Structure Analysis
The molecular weight of Fluorescein-PEG5-Acid is 698.74 and its chemical formula is C34H38N2O12S .Chemical Reactions Analysis
Fluorescent probes like Fluorescein-PEG5-Acid are fundamental techniques for nucleic acid analysis and quantification . They are used to accurately determine structural and conformational dynamics of DNA and RNA at the level of single nucleobases/base pairs, and to probe the interactions between nucleic acids with proteins .Physical And Chemical Properties Analysis
Fluorescein-PEG5-Acid is a xanthene dye with excitation/emission maximum 494/517 nm and a free terminal carboxyl acid . It is a versatile molecular probe, composed of a fluorescein moiety, a hydrophilic polyethylene glycol (PEG) linker, and a carboxylic acid functional group .Scientific Research Applications
Noncovalent Functionalization of Carbon Nanotubes
Fluorescein−polyethylene glycol (Fluor-PEG) is utilized for noncovalently functionalizing single-walled carbon nanotubes (SWNTs), creating water-soluble nanotube conjugates with pH-dependent absorbance and fluorescence. This application demonstrates the ability of fluorescein to adsorb onto SWNTs sidewalls, imparting fluorescence labels to nanotubes. The Fluor-PEG/SWNT conjugate showcases interesting pH-dependent optical properties, distinct from free molecules, due to its interaction with SWNT sidewalls (Nakayama-Ratchford et al., 2007).
Fluorescein Prototropism in Poly(ethylene glycol)s
Research on fluorescein prototropism within different molecular weight poly(ethylene glycol)s (PEGs) and their aqueous mixtures reveals fluorescein's prototropic forms. This study provides insights into the lactonization of fluorescein in various PEG environments, showing that higher molecular weight PEGs induce more lactonization. The work also highlights the role of PEG in supporting different prototropic forms of fluorescein, offering a deeper understanding of its behavior in different solubilizing conditions (Bhagi et al., 2013).
Intracellular Imaging with Fluorescein-Functionalized Graphene Oxide
Fluorescein-functionalized graphene oxide (GO) synthesized via a polyethylene glycol (PEG) bridge is explored for intracellular imaging. This application highlights GO's role as an ideal platform for creating graphene-based functional nanomaterials, with PEG acting to prevent GO-induced quenching of fluorescein. The resulting fluorescein-PEG-GO conjugate exhibits excellent pH-tunable fluorescent properties, making it efficient for cellular uptake and serving as a fluorescent nanoprobe for intracellular imaging (Peng et al., 2010).
Targeted Drug Delivery to Liver Cancer Cells
Fluorescein isothiocyanate (FI) and lactobionic acid (LA) modified multifunctional dendrimer-based carriers, linked via polyethylene glycol (PEG), are developed for targeted therapy of liver cancer cells. This application demonstrates the role of PEG spacers in enhancing the targeting and therapeutic efficacy of cancer cells. The study suggests that PEG-linked LA-modified dendrimers offer new opportunities in the design of multifunctional drug carriers for targeted cancer therapy (Fu et al., 2014).
Targeted Imaging of Breast Cancer Cells
Targeted fluoromagnetic nanoparticles synthesized for imaging human breast cancer MCF-7 cells demonstrate the potential of fluorescein isothiocyanate (FITC) modified nanoparticles in recognizing and targeting tumor cells. This research underscores the utility of fluorescein-modified nanoparticles in targeted imaging of tumors overexpressing specific receptors, highlighting the potential of such nanoparticles in theranostic applications (Majd et al., 2013).
Safety And Hazards
Future Directions
Fluorescence-guided surgery (FGS) allows surgeons to have improved visualization of tumor tissue in the operating room, enabling maximal safe resection of malignant brain tumors . Over the past two decades, multiple fluorescent agents have been studied for FGS, including 5-aminolevulinic acid (5-ALA), fluorescein sodium, and indocyanine green (ICG) . The development of new fluorescein derivatives remains relevant since the properties of members of this family of probes perfectly fit with changes in pH around the neutral and physiological domains .
properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H38N2O12S/c37-23-2-5-27-29(20-23)47-30-21-24(38)3-6-28(30)34(27)26-4-1-22(19-25(26)32(41)48-34)36-33(49)35-8-10-43-12-14-45-16-18-46-17-15-44-13-11-42-9-7-31(39)40/h1-6,19-21,37-38H,7-18H2,(H,39,40)(H2,35,36,49) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYVBKXKXVSETJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1NC(=S)NCCOCCOCCOCCOCCOCCC(=O)O)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H38N2O12S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
698.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fluorescein-PEG5-Acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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